molecular formula C47H74O17 B14088650 Ilekudinoside T

Ilekudinoside T

Cat. No.: B14088650
M. Wt: 911.1 g/mol
InChI Key: DPEYAJFUJJMJNO-CUMMFOPVSA-N
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Description

Ilekudinoside T is a triterpenoid saponin isolated from plants in the Ilex genus, notably from Ilex kudingcha and related species. Its molecular formula is C₄₇H₇₄O₁₇, with a molecular weight of 910.49 g/mol . Structural analysis via UPLC-qTOF-MS/MS reveals a core oleanane-type triterpene aglycone linked to a glycosyl chain composed of glucose (Glc), arabinose (Ara), and rhamnose (Rha) units. Key MS fragments include m/z 909 [M-H]⁻ and 745 [M-H−164]⁻, indicative of sequential loss of glycosidic moieties . Unlike other ilekudinosides, this compound lacks methyl or ester substituents at its R1, R2, and R3 positions, which may influence its solubility and bioactivity .

Properties

Molecular Formula

C47H74O17

Molecular Weight

911.1 g/mol

IUPAC Name

(1R,4S,5R,10S,13R,18S,19S,20S)-19-hydroxy-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5,9,9,13,19,20-heptamethyl-21-oxahexacyclo[18.2.2.01,18.04,17.05,14.08,13]tetracos-16-en-22-one

InChI

InChI=1S/C47H74O17/c1-21-28(50)30(52)32(54)37(59-21)63-35-34(62-38-33(55)31(53)29(51)24(19-48)60-38)23(49)20-58-39(35)61-27-12-13-42(4)25(41(27,2)3)11-14-44(6)26(42)10-9-22-36-46(8,57)45(7)16-18-47(36,40(56)64-45)17-15-43(22,44)5/h9,21,23-39,48-55,57H,10-20H2,1-8H3/t21-,23-,24+,25?,26?,27-,28-,29+,30+,31-,32+,33+,34-,35+,36+,37-,38-,39-,42-,43+,44+,45-,46-,47+/m0/s1

InChI Key

DPEYAJFUJJMJNO-CUMMFOPVSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4(C(C3(C)C)CC[C@@]5(C4CC=C6[C@]5(CC[C@]78[C@H]6[C@]([C@](CC7)(OC8=O)C)(C)O)C)C)C)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC78C6C(C(CC7)(OC8=O)C)(C)O)C)C)C)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Ilekudinoside T involves the extraction of the leaves of Ilex kudingcha using methanol. The methanol extract is then partitioned between water and n-butanol. The n-butanol fraction is subjected to chromatographic techniques such as silica gel, Lobar RP-18, and Sephadex LH-20, followed by repeated high-performance liquid chromatography (HPLC) purification over an octadecyl-silica (ODS) gel column .

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of large-scale extraction equipment and industrial-grade chromatographic columns ensures the efficient isolation of the compound.

Chemical Reactions Analysis

Types of Reactions

Ilekudinoside T undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique pharmacological properties .

Scientific Research Applications

Ilekudinoside T has a wide range of scientific research applications:

    Chemistry: Used as a reference compound in the study of triterpenoid saponins and their derivatives.

    Biology: Investigated for its role in cellular processes and its effects on various biological pathways.

    Medicine: Explored for its potential therapeutic effects in treating metabolic disorders, cardiovascular diseases, and infections.

    Industry: Utilized in the development of natural health products and supplements

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Ilekudinoside T and related triterpenoid saponins:

Compound Molecular Formula Molecular Weight (g/mol) Glycosylation Pattern Key Structural Features Biological Activities (IC₅₀ or Notable Effects) Source
This compound C₄₇H₇₄O₁₇ 910.49 Glc-(1→3)-Ara-(1→2)-Rha No methyl/ester groups at R1/R2/R3 Limited data; hypothesized lipid-modulating effects Ilex kudingcha
Ilekudinoside B C₄₂H₆₆O₁₅ 810.99 Glc-(1→2)-Ara-(1→3)-Rha Methyl group at R3 (α-OCH₃) Cytotoxic (GSC-3#: 12.21 µg/mL; GSC-18#: 5.53 µg/mL) Ilex asprella
Ilekudinoside C C₄₁H₆₆O₁₄ 782.97 Glc-(1→3)-Rha-(1→2)-Ara Sulfated glucuronide at C-3 Antifungal (weak activity; IC₅₀ >256 µg/mL) Trevesia palmata
6′-O-(n-butanol) Ilekudinoside B ester C₄₆H₇₄O₁₅ 891.08 Glc-(1→2)-Ara-(1→3)-Rha + n-butanol ester Esterified hydroxyl group at C-6′ Enhanced cytotoxicity (GSC-18#: 5.53 µg/mL) Avicennia marina
Macranthoside A C₄₇H₇₆O₁₈ 953.10 Glc-(1→3)-Rha-(1→2)-Ara-(1→2)-Glc Additional terminal glucose unit Antifungal (IC₅₀: 2–5 µg/mL against M. oryzae) Trevesia palmata
α-Hederin C₄₁H₆₆O₁₂ 750.94 Rha-(1→2)-Ara Minimal glycosylation (di-saccharide) Antifungal (IC₅₀: 2–5 µg/mL); anti-inflammatory Hedera helix

Key Structural and Functional Insights

  • For example, Macranthoside A’s terminal glucose unit correlates with stronger antifungal activity than Ilekudinoside C, which lacks this moiety .
  • Substituent Effects: The absence of methyl or ester groups in this compound contrasts with Ilekudinoside B (α-OCH₃) and its n-butanol ester derivative. Esterification in the latter improves cytotoxicity, highlighting the role of hydrophobic modifications in bioactivity .
  • Biological Activity Correlations: While this compound’s bioactivity remains understudied, structurally similar compounds demonstrate that glycosylation patterns directly influence efficacy. For instance, α-Hederin’s simpler glycosyl chain correlates with broad antifungal and anti-inflammatory effects, whereas Ilekudinoside C’s sulfation may reduce potency .
  • Natural Sources: this compound is primarily sourced from Ilex kudingcha, a plant used in traditional Chinese medicine. Related compounds like Ilekudinoside B and D are also found in Ilex asprella and Trevesia palmata, suggesting evolutionary conservation of triterpenoid biosynthesis pathways .

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